(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one
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Description
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one, also known as FMHM, is a thiazolidinone derivative that has gained attention in recent years due to its potential applications in scientific research. FMHM has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. In
Scientific Research Applications
Synthesis and Structural Analysis
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one and its derivatives have been extensively studied for their synthetic methods and structural elucidation. The compound has been synthesized through various chemical reactions, including the Knoevenagel condensation and [2 + 3]-cyclocondensation, which are pivotal for constructing the thiazolidinone backbone and furan moiety. These processes are instrumental in creating compounds with potential biological activities. Structural analysis is typically conducted using techniques such as X-ray diffraction (XRD), FT-IR, NMR spectroscopy, and mass spectrometry to confirm the compounds' identities and understand their molecular configurations (Abdelhamid, Ismail, & Abdel-Aziem, 2008), (Rahmani et al., 2017).
Antimicrobial and Anticancer Properties
Recent studies have demonstrated the antimicrobial and anticancer potentials of (E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one derivatives. These compounds have shown considerable efficacy against various bacterial and fungal strains, highlighting their potential as therapeutic agents. Notably, some derivatives have exhibited significant cytotoxic activities against cancer cell lines, including human erythromyeloblastoid leukemia and lung carcinoma, suggesting their utility in cancer therapy. The antimicrobial and cytotoxic activities of these compounds are primarily evaluated through in vitro assays, which serve as a foundational step for further in vivo and clinical investigations (Feitoza et al., 2012), (Kaminskyy et al., 2016).
properties
IUPAC Name |
(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-6-4-11(5-7-12)9-14-15(20)18-16(23-14)19-17-10-13-3-2-8-22-13/h2-8,10,14H,9H2,1H3,(H,18,19,20)/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZLHGFMIXGYRG-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((E)-(furan-2-ylmethylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one |
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